

A Technical Guide to the Spectroscopic Characterization of Ethyl Benzofuran-2-carboxylate

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Compound of Interest

Compound Name: Ethyl Benzofuran-2-carboxylate

Cat. No.: B045867

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **Ethyl Benzofuran-2-carboxylate** (C₁₁H₁₀O₃), a key intermediate in the synthesis of various pharmaceutical and biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Significance of Ethyl Benzofuran-2-carboxylate

Ethyl Benzofuran-2-carboxylate serves as a fundamental building block in medicinal chemistry. The benzofuran moiety is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. Accurate and thorough characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products in a research and development pipeline. This guide elucidates the causality behind experimental choices in spectroscopic analysis and provides a self-validating system for the characterization of this compound.

Molecular Structure and Spectroscopic Overview

The structure of **Ethyl Benzofuran-2-carboxylate**, with its fused aromatic and furan rings and an ethyl ester functional group, gives rise to a distinct spectroscopic fingerprint. Understanding

the contribution of each part of the molecule to the overall spectra is key to its unambiguous identification.

Molecular Formula: $C_{11}H_{10}O_3$ Molecular Weight: 190.20 g/mol

The following sections will delve into the detailed analysis of the 1H NMR, ^{13}C NMR, IR, and MS data, providing both the raw data and a thorough interpretation based on established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **Ethyl Benzofuran-2-carboxylate**, both 1H and ^{13}C NMR provide critical information about the electronic environment of each proton and carbon atom.

1H NMR Spectroscopy: Unraveling the Proton Environment

The 1H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of **Ethyl Benzofuran-2-carboxylate** was recorded on a 400 MHz instrument in deuterated chloroform ($CDCl_3$).

Table 1: 1H NMR Spectroscopic Data for **Ethyl Benzofuran-2-carboxylate**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.64	Doublet (d)	7.42	1H	Aromatic H
7.56	Doublet (d)	8.08	1H	Aromatic H
7.50	Singlet (s)	-	1H	Furan H
7.43-7.41	Multiplet (m)	-	1H	Aromatic H
7.28-7.26	Multiplet (m)	-	1H	Aromatic H
4.42	Quartet (q)	7.10 (calculated)	2H	-O-CH ₂ -CH ₃
1.40	Triplet (t)	7.10 (calculated)	3H	-O-CH ₂ -CH ₃

Data sourced from V. R. G. Ravi et al., Der Pharma Chemica, 2015.[\[1\]](#)

Interpretation of the ¹H NMR Spectrum:

- Aromatic Protons (δ 7.26-7.64):** The signals in the downfield region are characteristic of protons attached to the benzene ring of the benzofuran system. The distinct doublets and multiplets arise from the coupling between adjacent protons on the ring, and their specific chemical shifts are influenced by the electron-donating oxygen atom and the electron-withdrawing ester group.
- Furan Proton (δ 7.50):** The singlet at 7.50 ppm is assigned to the proton on the furan ring (at the 3-position). Its singlet nature indicates the absence of adjacent protons.
- Ethyl Ester Protons (δ 4.42 and 1.40):** The quartet at 4.42 ppm corresponds to the two methylene (-CH₂-) protons of the ethyl group. The quartet splitting pattern is due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4). The triplet at 1.40 ppm is assigned to the three methyl (-CH₃) protons, which are split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3). The integration values of 2H and 3H for these signals, respectively, confirm the presence of an ethyl group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of **Ethyl Benzo-furan-2-carboxylate** was recorded at 100 MHz in CDCl_3 .

Table 2: ^{13}C NMR Spectroscopic Data for **Ethyl Benzo-furan-2-carboxylate**

Chemical Shift (δ , ppm)	Assignment
159.5	C=O (Ester)
155.6	Aromatic C-O
145.6	Aromatic C
127.5	Aromatic CH
126.8	Aromatic CH
123.6	Aromatic CH
122.7	Aromatic CH
113.7	Furan C
112.2	Furan CH
61.4	-O-CH ₂ -CH ₃
14.2	-O-CH ₂ -CH ₃

Data sourced from V. R. G. Ravi et al., Der Pharma Chemica, 2015.[\[1\]](#)

Interpretation of the ^{13}C NMR Spectrum:

- Carbonyl Carbon (δ 159.5): The most downfield signal is characteristic of the ester carbonyl carbon, which is significantly deshielded due to the electronegativity of the two attached oxygen atoms.
- Aromatic and Furan Carbons (δ 112.2-155.6): The signals in this region correspond to the eight carbon atoms of the benzofuran ring system. The chemical shifts are influenced by their position relative to the oxygen heteroatom and the ester substituent. The carbon attached to the furan oxygen (C-O) appears at a relatively downfield shift of 155.6 ppm.

- Ethyl Group Carbons (δ 61.4 and 14.2): The signal at 61.4 ppm is assigned to the methylene carbon (-O-CH₂-) of the ethyl group, which is deshielded by the adjacent oxygen atom. The upfield signal at 14.2 ppm corresponds to the terminal methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **Ethyl Benzofuran-2-carboxylate** exhibits characteristic absorption bands that confirm the presence of the ester and the aromatic system.

Table 3: Key IR Absorption Bands for **Ethyl Benzofuran-2-carboxylate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3150	Medium	Aromatic C-H stretch
~2850-2980	Medium	Aliphatic C-H stretch
~1715-1735	Strong	C=O stretch (α,β -unsaturated ester)[2][3]
~1570-1600	Medium-Strong	C=C stretch (aromatic)
~1250-1300	Strong	Asymmetric C-O-C stretch (aryl ether)[1]
~1000-1100	Strong	Symmetric C-O-C stretch (ester)[2][3]

Interpretation of the IR Spectrum:

- C=O Stretch: A strong absorption band in the region of 1715-1735 cm⁻¹ is a clear indicator of the ester carbonyl group. The conjugation of the carbonyl with the benzofuran ring system typically shifts this band to a slightly lower wavenumber compared to a saturated ester.[2][3]
- C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic ring, while those just below 3000 cm⁻¹ are due to the C-H stretches of the ethyl group.

- C-O Stretches: The strong bands in the "fingerprint region" between 1000 and 1300 cm^{-1} are due to the C-O stretching vibrations of the ester and the aryl ether functionalities.[1] Aryl alkyl ethers typically show a strong, characteristic absorption for the asymmetric C-O-C stretch around 1250 cm^{-1} . [1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Mass Spectrometry Data for **Ethyl Benzofuran-2-carboxylate**

m/z	Interpretation
191	$[\text{M}+\text{H}]^+$ (Molecular ion + proton)
190	M^+ (Molecular ion)
162	$[\text{M} - \text{C}_2\text{H}_4]^+$ (Loss of ethene via McLafferty rearrangement)
145	$[\text{M} - \text{OCH}_2\text{CH}_3]^+$ (Loss of ethoxy radical)
117	$[\text{Benzofuran-C}\equiv\text{O}]^+$ (Loss of ethoxy radical and CO)

The molecular ion peak is reported as $[\text{M}+\text{H}]^+$ in the ESI-MS data from V. R. G. Ravi et al., Der Pharma Chemica, 2015.[1]

Interpretation of the Mass Spectrum:

- Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M^+) at m/z 190, corresponding to the molecular weight of the compound. In electrospray ionization (ESI), it is common to observe the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 191.[1]
- Key Fragmentation Pathways:
 - Loss of Ethoxy Radical: A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical ($\bullet\text{OCH}_2\text{CH}_3$, mass = 45), resulting in a

fragment ion at m/z 145 (the benzofuranylacylium ion).

- McLafferty Rearrangement: Another characteristic fragmentation for esters with a γ -hydrogen is the McLafferty rearrangement, which involves the transfer of a hydrogen atom to the carbonyl oxygen with the subsequent elimination of a neutral alkene. In this case, it would lead to the loss of ethene (C_2H_4 , mass = 28) and the formation of a radical cation at m/z 162.
- Further Fragmentation: The acylium ion at m/z 145 can further lose a molecule of carbon monoxide (CO, mass = 28) to give a fragment at m/z 117, corresponding to the benzofuran cation.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **Ethyl Benzofuran-2-carboxylate** in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- 1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
- ^{13}C NMR Acquisition: Acquire the proton-decoupled ^{13}C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ^{13}C isotope.

IR Spectroscopy Sample Preparation and Acquisition

- Sample Preparation (Thin Film): If the sample is a low-melting solid or oil, a thin film can be prepared by placing a small amount between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

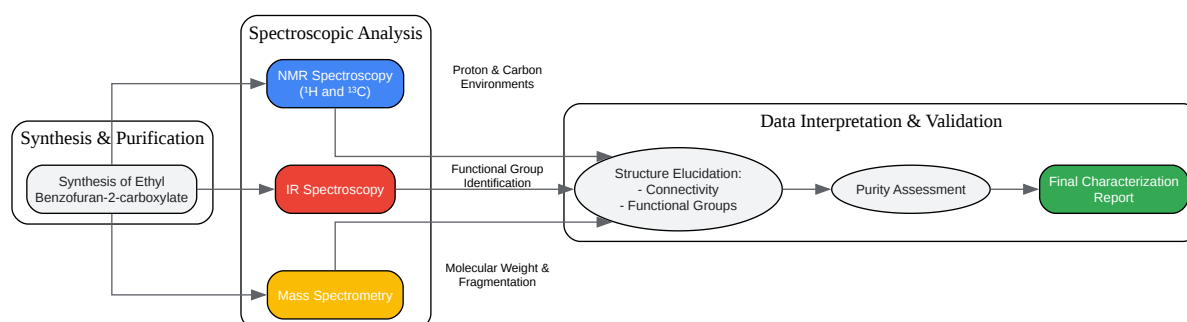
- **Sample Preparation (KBr Pellet):** If the sample is a solid, grind a small amount (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
- **Acquisition:** Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm^{-1} .

Mass Spectrometry Sample Preparation and Acquisition

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Acquisition:** Infuse the sample solution into the ion source and acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow and Data Interpretation Logic

The following diagram illustrates the logical workflow for the spectroscopic characterization of **Ethyl Benzofuran-2-carboxylate**.



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Caption: Workflow for the spectroscopic characterization of **Ethyl Benzofuran-2-carboxylate**.

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of **Ethyl Benzofuran-2-carboxylate**. Each technique offers complementary information that, when integrated, allows for the unambiguous confirmation of the molecule's structure and purity. This guide serves as a valuable resource for scientists, ensuring the integrity of this crucial synthetic intermediate in the pursuit of novel chemical entities.

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